molecular formula C8H11ClN2O5S B14274557 sulfuric acid;4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl chloride CAS No. 131020-54-7

sulfuric acid;4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl chloride

Cat. No.: B14274557
CAS No.: 131020-54-7
M. Wt: 282.70 g/mol
InChI Key: WOOASQMXQATIPT-UHFFFAOYSA-N
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Description

Sulfuric acid;4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl chloride is a compound that combines the properties of sulfuric acid and a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic compounds that have a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfuric acid;4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl chloride typically involves the reaction of benzimidazole derivatives with sulfuric acid. The process may include steps such as nitration, reduction, and chlorination to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions. The use of sulfuric acid as a reagent and catalyst is common in these processes. The reaction conditions, such as temperature, pressure, and concentration, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid;4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichromate, reducing agents like hydrogen gas, and nucleophiles like halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce halogenated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of sulfuric acid;4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl chloride involves its interaction with molecular targets and pathways. The compound may act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

Uniqueness

Sulfuric acid;4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

131020-54-7

Molecular Formula

C8H11ClN2O5S

Molecular Weight

282.70 g/mol

IUPAC Name

sulfuric acid;4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl chloride

InChI

InChI=1S/C8H9ClN2O.H2O4S/c9-8(12)5-1-2-6-7(3-5)11-4-10-6;1-5(2,3)4/h4-5H,1-3H2,(H,10,11);(H2,1,2,3,4)

InChI Key

WOOASQMXQATIPT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1C(=O)Cl)NC=N2.OS(=O)(=O)O

Origin of Product

United States

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